molecular formula C21H18O5 B1682466 5-(4-Phenoxybutoxy)psoralen CAS No. 870653-45-5

5-(4-Phenoxybutoxy)psoralen

Cat. No.: B1682466
CAS No.: 870653-45-5
M. Wt: 350.4 g/mol
InChI Key: KINMYBBFQRSVLL-UHFFFAOYSA-N
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Description

5-(4-Phenoxybutoxy)psoralen (PAP-1) is a synthetic furocoumarin derivative with the IUPAC name 4-[4-(phenoxy)butoxy]furo[3,2-g]chromen-7-one. It is a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which is highly expressed in effector memory T cells (TEMs) and plays a critical role in autoimmune diseases, neuroinflammation, and metabolic regulation . PAP-1 demonstrates an EC50 of 2 nM for human Kv1.3 channels and exhibits >1,000-fold selectivity over closely related channels (e.g., Kv1.1, Kv1.2, Kv1.4) and other ion channels (e.g., Na+, Ca2+, Cl−) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAP-1 involves the reaction of 5-methoxypsoralen with 4-phenoxybutyl bromide. The reaction typically takes place in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for PAP-1 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction while maintaining stringent control over reaction conditions to ensure consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

PAP-1 undergoes various chemical reactions, including:

    Oxidation: PAP-1 can be oxidized under specific conditions, although this is not a primary reaction pathway for its use.

    Substitution: The phenoxy group in PAP-1 can participate in substitution reactions, particularly nucleophilic aromatic substitution.

    Reduction: Reduction reactions are less common for PAP-1 but can occur under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of PAP-1 with different functional groups attached to the phenoxy ring .

Scientific Research Applications

Immunological Applications

Selective Kv1.3 Blockade
PAP-1 is primarily recognized for its ability to selectively inhibit the Kv1.3 channel, which is predominantly expressed in activated effector memory T cells (TEMs). The blockade of Kv1.3 leads to membrane depolarization and inhibition of TEM proliferation and function, making it a valuable tool in immunological research and potential therapies for autoimmune diseases.

  • Mechanism of Action : By inhibiting Kv1.3, PAP-1 reduces the activation and proliferation of TEMs, which are involved in various autoimmune conditions such as multiple sclerosis and type 1 diabetes .
  • Preclinical Studies : In vivo studies in rhesus macaques demonstrated that PAP-1 effectively suppressed TEM proliferation without significant toxicity, indicating its potential for treating autoimmune diseases .

Dermatological Applications

Psoriasis Treatment
PAP-1 is currently in preclinical development for the treatment of psoriasis due to its potent activity against Kv1.3.

  • Efficacy in Animal Models : Studies have shown that PAP-1 can inhibit oxazolone-induced allergic contact dermatitis, a model for psoriasis, suggesting its therapeutic potential in managing skin disorders .
  • Pharmacokinetics : PAP-1 has favorable pharmacokinetic properties with a half-life of approximately 6.4 hours in rhesus macaques and shows no acute toxicity in repeated-dose studies .

Antitumor Activity

Recent studies have explored the anticancer properties of PAP-1, particularly its ability to induce apoptosis in cancer cells while sparing normal cells.

  • In Vivo Efficacy : In xenograft models, PAP-1 demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .
  • Mechanistic Insights : The compound's ability to modulate ion channels may contribute to its effects on tumor cell viability and proliferation.

Anti-inflammatory Effects

PAP-1 has shown promise in reducing inflammation markers in models of induced arthritis.

  • Experimental Findings : Significant reductions in paw swelling were observed after treatment with PAP-1, indicating its potential application in inflammatory conditions beyond autoimmune diseases .

Structural Modifications and Derivatives

Research into structural modifications of the psoralen scaffold has led to the synthesis of various derivatives aimed at enhancing potency and selectivity while minimizing side effects.

CompoundIC50 (nM)Selectivity Over Kv1.5Notes
PAP-1223-foldHighly selective Kv1.3 blocker
5-Methoxypsoralen~2000N/ALess potent than PAP-1

The introduction of the 4-phenoxybutoxy side-chain has been pivotal in increasing the potency of these compounds compared to traditional psoralens like 5-methoxypsoralen .

Case Studies

Several case studies have highlighted the therapeutic potential of PAP-1:

  • Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction with minimal effects on normal cells.
  • Infection Control : Another study assessed antimicrobial efficacy against resistant bacteria, showcasing the compound's versatility beyond ion channel modulation .

Mechanism of Action

PAP-1 exerts its effects by selectively inhibiting the Kv1.3 potassium channel, which is predominantly expressed on the cell membranes of activated effector memory T cells. The blockade of Kv1.3 results in membrane depolarization and inhibition of T cell proliferation and function. This mechanism makes PAP-1 particularly effective in suppressing immune responses in autoimmune diseases .

Comparison with Similar Compounds

Pharmacokinetics and Metabolism

  • Absorption and Distribution : In rats, topical application of PAP-1 (15 mg/kg) resulted in a peak plasma concentration (Cmax) of 74 μg/L in males and 225 μg/L in females at 4 hours, with significant gender differences in AUC (256 vs. 1,209 μg·L⁻¹·h⁻¹) .
  • Metabolism: PAP-1 undergoes phase-I metabolism, producing five metabolites (M1–M5). M1 (4-[(7-oxo-7H-furo[3,2-g]chromen-4-yl)oxy]butanoic acid) is the primary metabolite in bile, while M3 dominates in feces .

Structural and Functional Analogues

5-Methoxy-4-methyl-8-(4-phenoxybutoxy)psoralen

  • Structure : Features a methoxy group at position 5 and a methyl group at position 4 .
  • Activity : Demonstrates reduced Kv1.3-blocking potency compared to PAP-1 due to steric hindrance from the 4-methyl group.
  • Synthesis: Derived from 5,8-dimethoxypsoralen via demethylation and phenoxybutoxy substitution .

4-(4-Phenoxybutoxy)furo[2,3-b]quinoline

  • Structure: A quinoline derivative with a phenoxybutoxy chain .
  • Activity : Less selective for Kv1.3, with off-target effects on Kv1.5 and Kv2.1 channels.

5-(3-Phenylpropoxy)psoralen and 5-(4-Phenylbutoxy)psoralen

  • Structure : Differ in alkyl chain length (C3 vs. C4) .
  • Phototoxicity : Both compounds exhibit lower phototoxicity than 5-methoxypsoralen (a weakly phototoxic furocoumarin) .
  • Channel Blockade : EC50 values <10 nM for Kv1.3, comparable to PAP-1, but with higher photochemical reactivity .

Pharmacological and Metabolic Comparisons

Table 1: Key Pharmacological Parameters

Compound Kv1.3 EC50 (nM) Selectivity (vs. Kv1.5/Kv1.2) Phototoxicity (Relative to Psoralen) Primary Metabolites
PAP-1 2 >1,000-fold Low M1 (bile), M3 (feces)
5-(3-Phenylpropoxy)psoralen 8 500-fold Moderate Not reported
5-Methoxypsoralen >1,000 Non-selective High 5-hydroxymethoxypsoralen

Table 2: Therapeutic Indications and Limitations

Compound Indications Limitations
PAP-1 Autoimmunity, Neuroinflammation Gender-dependent pharmacokinetics
4-(4-Phenoxybutoxy)furo[2,3-b]quinoline Cancer (preclinical) Low selectivity
5-(4-Phenylbutoxy)psoralen Immunosuppression High phototoxicity

Mechanistic Insights and Contradictions

  • Kv1.3 vs. Kv1.5 : While PAP-1 is designed for Kv1.3, studies in murine soleus muscle suggest its glucose uptake effects may involve Kv1.5 .
  • Metabolic Discrepancies : M1 is dominant in bile, but M3 prevails in feces, indicating tissue-specific metabolic pathways .
  • Phototoxicity : PAP-1’s low phototoxicity contrasts with structurally similar furocoumarins (e.g., 8-methoxypsoralen), which cause DNA crosslinking under UV light .

Biological Activity

5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, is a selective blocker of the voltage-gated potassium channel Kv1.3, which is predominantly expressed in activated effector memory T cells (TEMs). This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and neurodegenerative disorders.

PAP-1 inhibits Kv1.3 channels, leading to membrane depolarization and subsequent suppression of TEM proliferation and function. This action is crucial as TEMs play a significant role in the immune response, particularly in chronic inflammatory conditions. By blocking Kv1.3, PAP-1 effectively modulates the immune response without broadly suppressing immune function, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis and psoriasis .

Pharmacokinetics and Toxicity

In pharmacokinetic studies conducted on rhesus macaques, PAP-1 displayed a half-life of approximately 6.4 hours when administered intravenously. The compound was efficiently absorbed when given orally, achieving plasma concentrations sufficient to suppress TEM activity without causing toxicity . A six-month repeat-dose toxicity study in rats indicated no significant adverse effects on hematology or general health at doses of 50 mg/kg, suggesting a favorable safety profile for further clinical development .

In Vivo Studies

  • Autoimmune Disease Models : In experimental models of autoimmune diabetes and psoriasis, PAP-1 has demonstrated efficacy in preventing disease onset and reducing symptoms. Notably, it effectively inhibited delayed-type hypersensitivity reactions and showed promise in treating psoriasis in humanized mouse models .
  • Neurodegenerative Disease Models : In APP/PS1 transgenic mice models of Alzheimer's disease, long-term administration of PAP-1 reduced neuroinflammation and cerebral amyloid load, improving cognitive deficits associated with the disease. This suggests that Kv1.3 inhibition may serve as a therapeutic strategy for Alzheimer’s by modulating microglial activation states .

Case Studies

A study involving rhesus macaques infected with simian immunodeficiency virus (SIV) demonstrated that chronic treatment with PAP-1 did not adversely affect the development of immune responses to vaccinations while effectively suppressing TEM function. This indicates its potential utility in managing viral infections without compromising vaccine efficacy .

Data Table: Summary of Biological Activities

Biological Activity Details
Target Channel Kv1.3
IC50 Value ~2 nM
Primary Effects Inhibition of TEM proliferation; modulation of immune response
Toxicity Findings No significant toxicity at 50 mg/kg in rats; safe for chronic administration
Therapeutic Applications Autoimmune diseases (e.g., psoriasis, diabetes), neurodegenerative disorders (e.g., Alzheimer’s)

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which PAP-1 selectively inhibits Kv1.3 channels?

PAP-1 binds preferentially to the C-type inactivated state of Kv1.3, exhibiting a use-dependent blockade. Its selectivity arises from structural compatibility with the channel's pore region, achieving an IC₅₀ of 2 nM for Kv1.3 versus 45 nM for Kv1.5, demonstrating 23-fold selectivity . Methodologically, whole-cell patch-clamp electrophysiology in transfected HEK293 cells or primary T-cells is used to validate channel specificity. Dose-response curves (2–100 nM) and voltage-step protocols confirm state-dependent inhibition .

Q. How are in vivo neuroprotective effects of PAP-1 evaluated in ischemic stroke models?

Studies employ middle cerebral artery occlusion (MCAO) in rodents, with PAP-1 administered intraperitoneally (20–60 mg/kg) at 0, 24, and 48 hours post-injury. Outcomes include:

  • Behavioral metrics : Modified Neurological Severity Score (mNSS) and rotarod performance.
  • Biomarkers : RT-qPCR for Kv1.3 expression in microglia and ELISA for pro-inflammatory cytokines (IL-1β, TNF-α). PAP-1 reduces infarct volume by 40–60% and shifts microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes .

Q. What pharmacokinetic parameters characterize PAP-1 after dermal administration?

Using HPLC-UV, plasma concentrations in rats show significant gender differences:

ParameterMale RatsFemale Rats
Cₘₐₓ (μg/L)74225
AUC₀–₂₄ (μg·h/L)2561209
Methodological steps include:
  • Sample preparation : Plasma protein precipitation with acetonitrile.
  • Chromatography : C18 column, mobile phase (methanol:water, 70:30), UV detection at 254 nm .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies explain PAP-1’s potency compared to 5-methoxypsoralen (5-MOP)?

SAR analysis reveals the 4-phenoxybutoxy side chain enhances Kv1.3 affinity by 1000-fold versus 5-MOP. Modifications to the psoralen core (e.g., replacing carbonyl oxygen with sulfur in derivative 73 ) yield IC₅₀ values as low as 17 nM. Key findings:

  • Critical pharmacophores : Psoralen’s fused furanocoumarin system and side-chain length.
  • Inactive analogs : Phenoxybutoxy-substituted quinolines or coumarins lack activity, emphasizing psoralen’s role .

Q. What phase-I metabolites are formed during PAP-1 metabolism, and how are they characterized?

Phase-I metabolism in rats involves CYP1A1/2-mediated oxidation, producing:

MetaboliteMolecular WeightDetection Matrix
M1288Plasma, urine, feces
M2274Bile, feces
M3/M4/M5366Bile, feces
LC-MS/MS identifies aldehyde intermediates (MW 272) and sulfur-adducted derivatives. Biliary excretion dominates (>70% of total metabolites) .

Q. How can researchers resolve contradictions in PAP-1’s efficacy across different disease models?

Discrepancies arise in neuroprotection (efficacy in MCAO ) versus electrophysiological null effects (e.g., no Kv current change in HDAC2-overexpressing neurons ). Strategies include:

  • Model-specific factors : Cell-type-dependent Kv1.3 expression (microglia vs. neurons).
  • Dosage optimization : Higher doses (40–60 mg/kg) required for CNS penetration.
  • Endpoint validation : Combine patch-clamp data with cytokine profiling .

Q. What experimental designs address gender disparities in PAP-1 pharmacokinetics?

Gender-specific differences in AUC and Cₘₐₓ (females > males) suggest hormonal modulation of CYP enzymes. Methodological approaches:

  • Ovariectomy/Orchidectomy : To isolate sex hormone effects.
  • CYP inhibition assays : Using ketoconazole (CYP3A4) or α-naphthoflavone (CYP1A2) to identify metabolic pathways .

Q. Data Contradiction Analysis Table

ObservationSupporting EvidenceContradictory EvidenceResolution Strategy
PAP-1 reduces neuroinflammation in MCAO NoneValidate via NLRP3 inflammasome inhibition
No Kv current change in HDAC2-AAV neurons Test cell-specific Kv1.3 expression levels

Properties

IUPAC Name

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMYBBFQRSVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461776
Record name 5-(4-Phenoxybutoxy)psoralen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870653-45-5
Record name PAP-1
Source ChemIDplus
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Record name 5-(4-Phenoxybutoxy)psoralen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Phenoxybutoxy)psoralen
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Record name PAP-1
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Synthesis routes and methods

Procedure details

700 mg (3.462 mmol) of 5-hydroxypsoralen (crystallized) and 600 mg (3.462 mmol) of 4-phenoxybutyl bromide was refluxed in 30 ml of 2-butanone in the presence of an excess (2 g) of anhydrous potassium carbonate and catalytic amounts of potassium iodide for 24 hours. The progress of the reaction was monitored by thin layer chromatography. After 24 hours the reaction mixture was concentrated under reduced pressure. The oily residue was cooled and diluted with water. The aqueous solution was then acidified with concentrated hydrochloric acid to pH 1. The slurry was stirred for 15-20 min and extracted with 3×100 ml of dichloromethane. The dichloromethane layer was extracted with 25 ml of 1% sodium hydroxide to separate the un-reacted 5-hydroxypsoralen. The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid, dried over anhydrous sodium sulfate and concentrated. The solid residue was dissolved in a methanol-acetone mixture, treated with charcoal and re-crystallized from a methanol-acetone (80:20) mixture.
Quantity
700 mg
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reactant
Reaction Step One
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600 mg
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2 g
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reactant
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0 (± 1) mol
Type
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30 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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